REACTION_CXSMILES
|
[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([N+:12]([O-])=O)[C:6]=1[CH3:15])(=[O:3])[CH3:2].[H][H]>CO.C(O)C.C(O)(=O)C.[C].[Pd]>[C:1]([NH:4][C:5]1[C:10]([CH3:11])=[CH:9][CH:8]=[C:7]([NH2:12])[C:6]=1[CH3:15])(=[O:3])[CH3:2] |f:5.6|
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Name
|
|
Quantity
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30.6 g
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Type
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reactant
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Smiles
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C(C)(=O)NC1=C(C(=CC=C1C)[N+](=O)[O-])C
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Name
|
|
Quantity
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100 mL
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Type
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solvent
|
Smiles
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CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(C)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)O
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Name
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palladium carbon
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Quantity
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2 g
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Type
|
catalyst
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Smiles
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[C].[Pd]
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The catalyst was filtered off
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was recrystallized from ethanol-ether
|
Type
|
CUSTOM
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Details
|
to give 22.0 g (84%) of the title
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Name
|
|
Type
|
|
Smiles
|
C(C)(=O)NC1=C(C(=CC=C1C)N)C
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |